N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

Catalog No.
S520545
CAS No.
1799753-84-6
M.F
C24H16F4N6O2
M. Wt
496.4256
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluor...

CAS Number

1799753-84-6

Product Name

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4256

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Description

The exact mass of the compound N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide is 496.1271 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAY-876 is a synthetic compound []. Research suggests it may be a selective inhibitor of Glut1, a protein that transports glucose across cell membranes [, ]. However, more research is needed to fully understand its properties and potential applications.


Molecular Structure Analysis

BAY-876 has a complex molecular structure containing several functional groups that may be important for its potential biological activity []. These groups include:

  • Fluorine (F) atom
  • Cyano (CN) group
  • Trifluoromethyl (CF3) group
  • Carboxamide groups (CONH2)
  • Pyrazole ring
  • Quinoline ring

The specific arrangement of these groups within the molecule may influence how it interacts with other molecules [].


Chemical Reactions Analysis

The detailed synthesis of BAY-876 is not publicly available due to potential commercial restrictions. Scientific literature describes studies on its biological effects, but not the specific chemical reactions involved in its synthesis or decomposition [, ].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, solubility, and stability of BAY-876 is not publicly available.

Research suggests that BAY-876 may act as an inhibitor of Glut1, a protein responsible for glucose transport across cell membranes [, ]. By inhibiting Glut1, BAY-876 may impact how cells take up glucose. However, the exact mechanism of action requires further investigation.

Potential Therapeutic Agent:

Pharmacokinetic Properties:

Research suggests BAY-876 exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed within the body efficiently. In vitro studies indicate low metabolic clearance and high permeability []. Additionally, animal studies in rats and dogs demonstrated low plasma clearance and high oral bioavailability, suggesting the drug may be well-absorbed after oral administration [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

496.1271

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Siebeneicher H, Cleve A, Rehwinkel H, Neuhaus R, Heisler I, Müller T, Bauser

Explore Compound Types